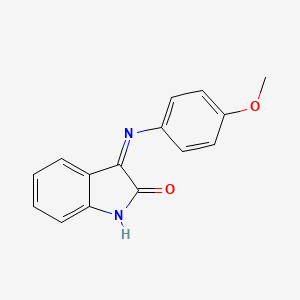
3-((4-Methoxyphenyl)imino)indolin-2-one
Overview
Description
3-((4-Methoxyphenyl)imino)indolin-2-one is a Schiff base obtained by condensing p-arnisidine (4-methoxyaniline) with N-benzylisatin (1-benzyl-1H-indole-2,3-dione) . It is a type of heterocyclic compound due to the presence of the indole ring structure . This compound is of great interest because of its potent pharmacological and biological activities .
Synthesis Analysis
The synthesis of 3-((4-Methoxyphenyl)imino)indolin-2-one involves the condensation of p-arnisidine (4-methoxyaniline) with N-benzylisatin (1-benzyl-1H-indole-2,3-dione) . This reaction results in the formation of the imino C=N double bond in an E conformation .Molecular Structure Analysis
The molecular structure of 3-((4-Methoxyphenyl)imino)indolin-2-one shows that it crystallizes in the triclinic P1 space group . The benzyl and phenyl rings subtend dihedral angles of 76.08 (7) and 60.70 (6), respectively, with the isatin group .Scientific Research Applications
Anticancer Potential
A study by Penthala et al. (2010) synthesized novel analogs of 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one. These analogs showed significant in vitro cytotoxicity against various human tumor cell lines, suggesting potential as leads for anticancer drug development.
Synthesis and Biological Activity
Research by Kaur et al. (2019) developed a method for synthesizing (E)-3-(arylimino)indolin-2-one derivatives using environmentally benign organic acids. These compounds hold biological significance and are synthesized under mild and energy-efficient conditions.
Spiro Dihydroquinoline-Oxindoles Synthesis
Kouznetsov et al. (2008) described a fast and economical synthesis of new 4′-(4-hydroxy-3-methoxyphenyl)-3′-methyl-3′,4′-dihydro-1′H-spiro[indoline-3,2′-quinolin]-2-ones. This research contributes to the development of novel compounds in this class (Kouznetsov, Forero & Torres, 2008).
Spectrophotometric Determination
Al- Mofti & Al- Azrak (2021) developed a method for spectrophotometric determination of Ni+2 using 3-((2- Hydroxyphenyl)imino)indolin-2-one. This method is significant for its high sensitivity and accuracy in nickel determination (Al-Mofti & Al-Azrak, 2021).
Corrosion Inhibition
Al-Taweel et al. (2020) synthesized a new indoline derivative as a corrosion inhibitor for mild steel in sulfuric acid solution. This compound showed high inhibition efficiency, providing insights into corrosion prevention methods (Al-Taweel, Gaaz, Shaker & Al-Amiery, 2020).
Cholinesterase Inhibitors and Antioxidants
Yanovsky et al. (2012) explored carbamate derivatives of indolines, including 3-((4-methoxyphenyl)imino)indolin-2-one, as cholinesterase inhibitors and antioxidants. These compounds showed potential for treating Alzheimer's disease (Yanovsky, Finkin-Groner, Zaikin, Lerman, Shalom, Zeeli, Weill, Ginsburg, Nudelman & Weinstock, 2012).
Antimicrobial and Antioxidant Activities
Ikotun & Omolekan (2019) developed a method for synthesizing 1-Benzyl-3-[(4-Methylphenyl)Imino]-Indolin-2-One and its Co(II) complex, evaluating their antimicrobial and antioxidant activities (Ikotun & Omolekan, 2019).
Synthesis of Tyrosine Kinase Inhibitors
Sun et al. (1998) designed and synthesized 3-substituted indolin-2-ones as tyrosine kinase inhibitors. These compounds showed selectivity toward different receptor tyrosine kinases, suggesting their use in developing specific drugs for treating diseases (Sun, Tran, Tang, App, Hirth, Mcmahon & Tang, 1998).
properties
IUPAC Name |
3-(4-methoxyphenyl)imino-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSATUQXASGWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333194 | |
| Record name | 3-(4-methoxyphenyl)imino-1H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]- | |
CAS RN |
29775-73-3 | |
| Record name | 3-(4-methoxyphenyl)imino-1H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



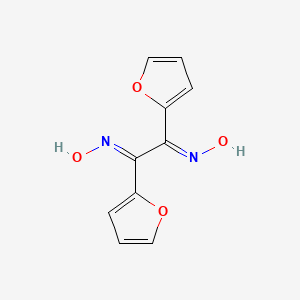
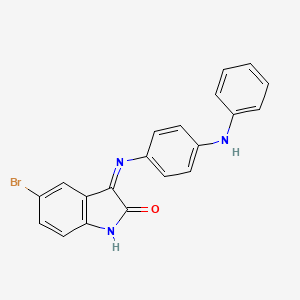

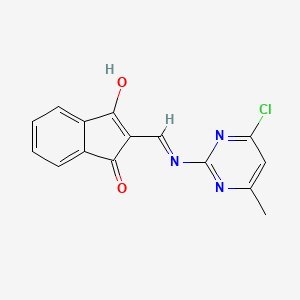
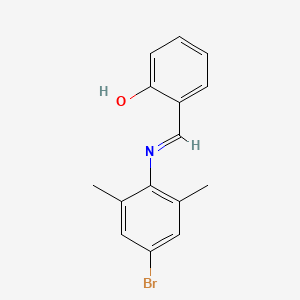
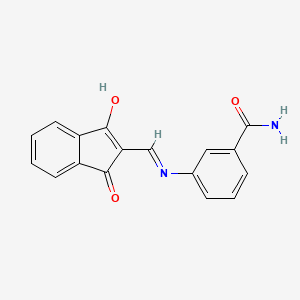
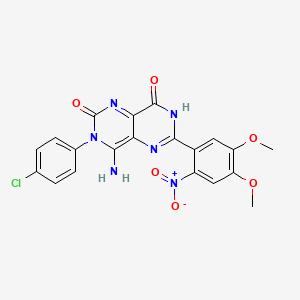
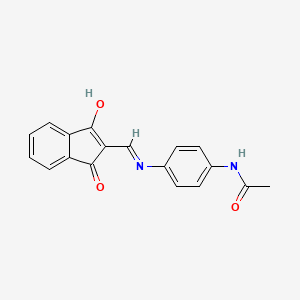
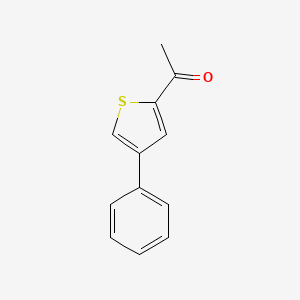
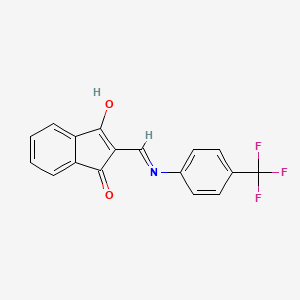
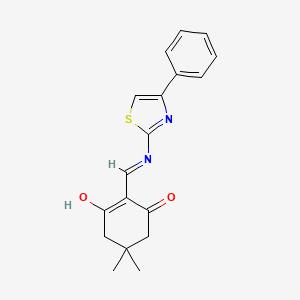
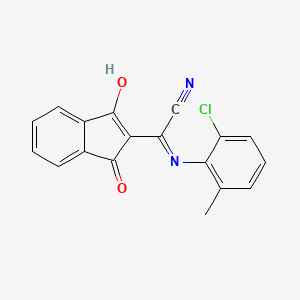
![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)
![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)